molecular formula C20H25NO2 B5706660 N-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide

N-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide

Cat. No. B5706660
M. Wt: 311.4 g/mol
InChI Key: FYQVRJVTBVXETQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide, also known as DMBA, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of amides and has been shown to have various biochemical and physiological effects.

Mechanism of Action

N-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide is metabolized in the liver by cytochrome P450 enzymes to form reactive intermediates. These intermediates can bind to DNA and cause mutations, leading to the development of cancer. N-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide has been shown to induce the expression of cytochrome P450 enzymes, which can increase the formation of reactive intermediates and DNA damage.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide has been shown to have various biochemical and physiological effects. It has been shown to induce the expression of cytochrome P450 enzymes in the liver. It has also been shown to cause DNA damage and mutations, leading to the development of cancer.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide is a useful tool for studying the role of cytochrome P450 enzymes in drug metabolism. It has been used in cancer research and has shown promising results. However, N-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide is a carcinogen and must be handled with care. It is also important to note that N-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide is not suitable for use in human studies.

Future Directions

There are several future directions for research on N-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide. One area of research could focus on developing safer and more effective anticancer drugs based on the structure of N-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide. Another area of research could focus on developing methods to reduce the toxicity of N-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide. Additionally, further research could be conducted on the role of cytochrome P450 enzymes in drug metabolism and their potential implications for drug development.

Synthesis Methods

N-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide is synthesized by the reaction of 2,4-dimethylphenylamine with 4-(4-methoxy-3-methylphenyl)-2-butanone in the presence of a base. The reaction is carried out in an organic solvent such as toluene or ethyl acetate. The product is then purified by column chromatography to obtain pure N-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide.

Scientific Research Applications

N-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide has been studied for its potential use in scientific research. It has been shown to have anticancer properties and has been used in cancer research. N-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide is also used as a tool to study the role of cytochrome P450 enzymes in drug metabolism. It has been shown to induce the expression of cytochrome P450 enzymes in the liver.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-14-8-10-18(15(2)12-14)21-20(22)7-5-6-17-9-11-19(23-4)16(3)13-17/h8-13H,5-7H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQVRJVTBVXETQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCCC2=CC(=C(C=C2)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide

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